

Mass spectrum fragmentation pattern of Bis(trimethylsilyl) adipate

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Compound of Interest

Compound Name: *Bis(trimethylsilyl) adipate*

Cat. No.: *B096323*

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An In-depth Technical Guide to the Mass Spectrum Fragmentation of **Bis(trimethylsilyl) adipate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrum of **Bis(trimethylsilyl) adipate**. As the trimethylsilyl (TMS) derivative of adipic acid, this compound is frequently encountered in metabolomics and other analytical fields requiring the analysis of dicarboxylic acids by gas chromatography-mass spectrometry (GC-MS). Understanding its fragmentation pattern is crucial for accurate identification and structural elucidation.

Adipic acid is a non-volatile dicarboxylic acid, necessitating derivatization to increase its volatility and thermal stability for GC-MS analysis. Trimethylsilylation is a common and effective technique that replaces the active protons of the carboxyl groups with TMS groups.[1][2]

Mass Spectral Data

The electron ionization mass spectrum of **Bis(trimethylsilyl) adipate** is characterized by several key fragment ions. The molecular ion (m/z 290) may be observed, but it is often of low abundance. The fragmentation is dominated by the loss of a methyl group and cleavages related to the trimethylsilyl esters.[3] The quantitative data for the most prominent ions are summarized below.

m/z	Relative Intensity (%)	Proposed Fragment Identity
290	Low / Not Observed	$[M]^{+ \cdot}$ (Molecular Ion)
275	33.90	$[M - CH_3]^+$
141	44.30	Major Fragment Ion
75	68.50	$[HO=Si(CH_3)_2]^+$
73	99.99	$[Si(CH_3)_3]^+$ (Base Peak)

Data sourced from PubChem
CID 87457 and MassBank of
North America (MoNA).[\[4\]](#)

Experimental Protocols

A generalized protocol for the preparation and analysis of **Bis(trimethylsilyl) adipate** is detailed below. This protocol is based on established methods for the silylation of carboxylic acids for GC-MS analysis.[\[1\]](#)[\[2\]](#)

Derivatization of Adipic Acid

- Reagents and Materials:
 - Adipic acid standard
 - Pyridine (anhydrous)
 - N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
 - Ethyl acetate or other suitable solvent (anhydrous)
 - Heating block or oven
 - 2 mL autosampler vials with inserts and PTFE-lined caps
- Procedure:

- Accurately weigh approximately 0.5-1.0 mg of adipic acid into a clean, dry autosampler vial.
- Add 100 μ L of anhydrous pyridine to dissolve the sample. Gentle vortexing may be applied.
- Add 100 μ L of BSTFA + 1% TMCS to the vial.
- Securely cap the vial and heat at 70°C for 60 minutes to ensure complete derivatization.
- After cooling to room temperature, the sample is ready for GC-MS injection. If necessary, the sample can be diluted with an anhydrous solvent like ethyl acetate.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

- Instrumentation:
 - A gas chromatograph coupled to a mass spectrometer with an electron ionization source (e.g., Agilent 7890B GC with 5977A MSD).
- GC Conditions:
 - Column: A non-polar capillary column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm i.d. x 0.25 μ m film thickness), is typically used.
 - Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
 - Injection: 1 μ L of the derivatized sample is injected in splitless or split mode (e.g., 20:1 split ratio).
 - Inlet Temperature: 280°C.
 - Oven Temperature Program:
 - Initial temperature: 80°C, hold for 2 minutes.
 - Ramp: Increase temperature at a rate of 10°C/min to 300°C.

- Hold: Hold at 300°C for 5 minutes.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[\[1\]](#)
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Scan Range: m/z 40-550.

Fragmentation Pathway Analysis

The fragmentation of **Bis(trimethylsilyl) adipate** under electron ionization follows pathways characteristic of TMS-derivatized dicarboxylic acids.[\[5\]](#) The process begins with the formation of the molecular ion ($[M]^{+}$), which then undergoes a series of fragmentation reactions to produce the observed ions.

- $[M - CH_3]^+$ (m/z 275): A primary and highly characteristic fragmentation for TMS derivatives is the loss of a methyl radical ($\bullet CH_3$) from one of the silicon atoms, resulting in a stable ion at m/z 275.[\[3\]](#)
- $[Si(CH_3)_3]^+$ (m/z 73): This ion, the trimethylsilyl cation, is formed by the cleavage of a Si-O bond. It is typically the base peak in the mass spectra of TMS compounds due to its high stability.[\[6\]](#)
- $[HO=Si(CH_3)_2]^+$ (m/z 75): This common rearrangement ion is formed via intramolecular hydrogen transfer, often from the carbon chain, to the silyl group, followed by cleavage.[\[1\]](#)
- Other Fragment Ions (e.g., m/z 141): The ion at m/z 141 is another major fragment. The fragmentation of ω -dicarboxylic acid TMS derivatives can involve complex interactions between the two ester groups, including trimethylsilyl transfer, which can lead to various fragment ions.[\[5\]](#) The formation of m/z 141 likely results from a combination of cleavage of the carbon chain and rearrangements.

The proposed fragmentation pathways are visualized in the diagram below.

Caption: Proposed fragmentation pathway of **Bis(trimethylsilyl) adipate**.

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- To cite this document: BenchChem. [Mass spectrum fragmentation pattern of Bis(trimethylsilyl) adipate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b096323#mass-spectrum-fragmentation-pattern-of-bis-trimethylsilyl-adipate]

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